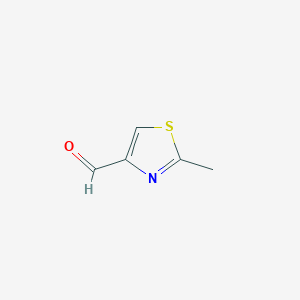

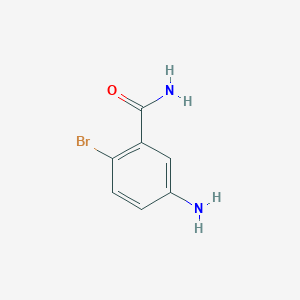

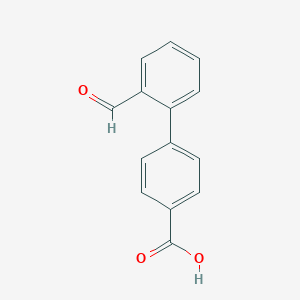

5-Amino-2-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Amino-2-bromobenzamide is a versatile intermediate in organic synthesis, particularly in the construction of various nitrogen-containing heterocyclic compounds. It serves as a synthon for the design and synthesis of diverse molecular structures, including indoles and their annulated derivatives .

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide has been employed for the efficient room-temperature synthesis of isobenzofuran-1-imines and isobenzofuran derivatives . Additionally, iodine-catalyzed reactions involving 2-aminobenzamides have been used to synthesize 6-oxo-5,6-dihydrodibenzo[b,h][1,6]naphthyridine-11-carbox

Aplicaciones Científicas De Investigación

-

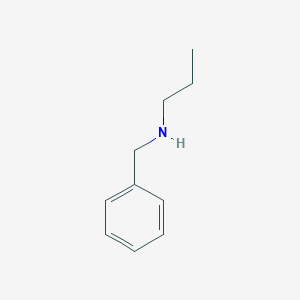

“5-Amino-2-bromobenzamide” is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 .

-

There is a study that involves the use of 2-aminobenzamides, which are related compounds . This study focuses on the hydrogen bonds in N-Unsubstituted 2-Aminobenzamides . The research involves spectroscopic, DFT, and XRD studies . The amide moiety in these compounds plays an important role in the spatial structure of proteins, nucleic acids, and biological membranes, as well as in the interaction of bioactive compounds with receptors .

It’s worth noting that the study of related compounds, such as 2-aminobenzamides, has been reported . These compounds are important in the spatial structure of proteins, nucleic acids, and biological membranes, as well as in the interaction of bioactive compounds with receptors .

It’s worth noting that the study of related compounds, such as 2-aminobenzamides, has been reported . These compounds are important in the spatial structure of proteins, nucleic acids, and biological membranes, as well as in the interaction of bioactive compounds with receptors .

Safety And Hazards

The safety data sheet for 5-Amino-2-bromobenzamide indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .

Propiedades

IUPAC Name |

5-amino-2-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCXXTYABLAOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-bromobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)